molecular formula C18H12Cl2N4O B2644158 1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-53-8

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2644158
CAS No.: 895020-53-8
M. Wt: 371.22
InChI Key: ATRWSPOHTMLYOA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidin-4-one core structure, which is substituted with 3-chlorophenyl groups. The presence of these chlorophenyl groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable diketone to form the pyrazolo[3,4-d]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two 3-chlorophenyl groups enhances its potential for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c19-13-4-1-3-12(7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-6-2-5-14(20)8-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRWSPOHTMLYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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